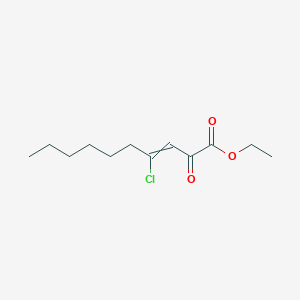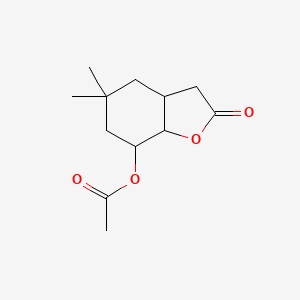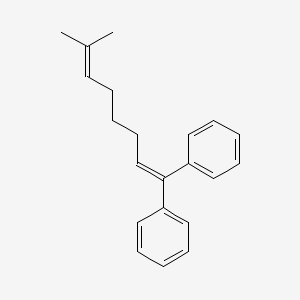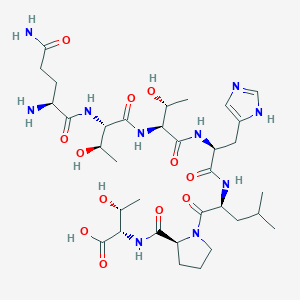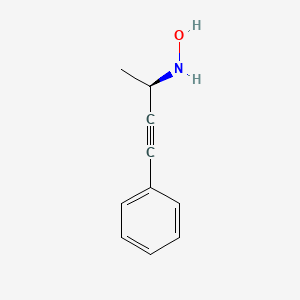
(2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine is an organic compound with a unique structure that includes a hydroxylamine group attached to a phenyl-substituted butynyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene and hydroxylamine.
Reaction Conditions: The key step involves the addition of hydroxylamine to the alkyne group of phenylacetylene under controlled conditions. This reaction is often catalyzed by transition metals such as copper or palladium.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.
科学的研究の応用
(2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydroxylamine derivatives are known to be effective.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and signal transduction.
類似化合物との比較
Similar Compounds
(2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine: shares structural similarities with other hydroxylamine derivatives such as hydroxylamine hydrochloride and phenylhydroxylamine.
Phenylacetylene: and its derivatives are also structurally related due to the presence of the phenyl and alkyne groups.
Uniqueness
- The unique combination of the hydroxylamine group with the phenyl-substituted butynyl chain gives this compound distinct chemical and biological properties.
- Its ability to undergo a variety of chemical reactions and its potential applications in multiple fields make it a compound of significant interest.
特性
CAS番号 |
497155-90-5 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC名 |
N-[(2R)-4-phenylbut-3-yn-2-yl]hydroxylamine |
InChI |
InChI=1S/C10H11NO/c1-9(11-12)7-8-10-5-3-2-4-6-10/h2-6,9,11-12H,1H3/t9-/m1/s1 |
InChIキー |
AYOGHTMFDYWRTF-SECBINFHSA-N |
異性体SMILES |
C[C@H](C#CC1=CC=CC=C1)NO |
正規SMILES |
CC(C#CC1=CC=CC=C1)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)

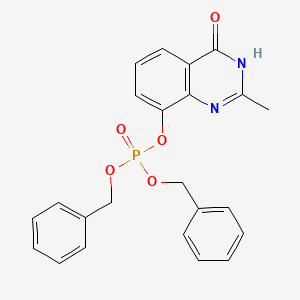
![Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14238270.png)

![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)
![N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide](/img/structure/B14238284.png)
![6-[(E)-Benzylideneamino]-4,7-dimethyl-2H-1-benzopyran-2-one](/img/structure/B14238294.png)
